Yuehchukene
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Overview
Description
Yuehchukene is a dimeric indole alkaloid that shows anti-fertility and estrogenic activities . It is isolated from the roots of plants belonging to the genus Murraya . Its natural abundance is in the range of 10-52 ppm . Yuehchukene consists of a tetracyclic unit with a C6 indole substituent .
Synthesis Analysis
A concise synthesis of Yuehchukene has been achieved using organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal as the key step . A racemization process was observed during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .Molecular Structure Analysis
Yuehchukene consists of a tetracyclic unit with a C6 indole substituent . Since its discovery, no other natural product of similar structure has been found . Particularly, Yuehchukene differs from other natural bis-indole alkaloids because it does not seem to be derived from tryptophan .Chemical Reactions Analysis
The key step in the synthesis of Yuehchukene involves the organocatalytic Friedel–Crafts alkylation of indole to a sterically encumbered α-alkyl enal . This is followed by a racemization process during the subsequent cyclization steps of the conjugate adduct to Yuehchukene .Physical And Chemical Properties Analysis
Yuehchukene has a chemical formula of C26H26N2 and a molar mass of 366.508 g·mol −1 . The steric environments of the two nitrogen atoms in Yuehchukene are very different . One nitrogen is part of a rigid ring system and is shielded by the C6 indole. The other is part of the freely rotating indole making it readily assessable and therefore more reactive .Scientific Research Applications
Rapid Antidepressant Effects
Yueju, a traditional herbal medicine containing Yuehchukene, has been used for over 800 years to treat depression-related syndromes and digestive dysfunctions. It is recognized for its rapid antidepressant effects, a significant feature given the delayed onset of conventional antidepressants. Recent clinical and preclinical studies support the fast-action properties of Yueju. The herb's antidepressant mechanisms involve up-regulation in the neural circuit responsible for antidepressant activity and present unique molecular signaling pathways that distinguish its effects from other treatments (Ren & Chen, 2017).
Application in Suzuki Cross-Coupling Reaction
Yuehchukene is also integral in the field of chemistry, especially in the Suzuki cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex carbon molecules and compounds of biological origin, including Yuehchukene (Gujral, Khatri, Riyal, & Gahlot, 2012).
Influence on Study Designs and Research Approaches
While not directly related to Yuehchukene's chemical properties, it's notable that research methodologies like the Box-Behnken Design (BBD) are crucial in various domains, including those that may investigate Yuehchukene's applications. BBD, for instance, is a multivariate experimental design used to optimize processes and is employed in diverse fields like poultry nutrition research (De Leon, Kidd, & Corzo, 2010).
Mechanism of Action
Future Directions
The development of a versatile synthesis of Yuehchukene capable of producing a variety of analogous structures is a central objective in current research . This is aimed at fully exploiting the pharmacological properties of this novel molecular system and/or making a more stable product without losing its biological properties . Various compounds from these studies are now under investigation .
properties
CAS RN |
96624-37-2 |
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Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole |
InChI |
InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1 |
InChI Key |
CZJCZWZKBWLSQX-GLYQVZKVSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |
SMILES |
CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |
Canonical SMILES |
CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |
synonyms |
11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole yuehchukene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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